molecular formula C27H20Br2 B1423640 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene CAS No. 357645-37-5

2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene

Cat. No. B1423640
M. Wt: 504.3 g/mol
InChI Key: HPFNUQVVMXXYOV-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene is a chemical compound with the formula C27H20Br2 . It has a molecular weight of 504.25600 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene are not fully detailed in the search results. The compound has a molecular weight of 504.25600 .

Scientific Research Applications

Synthesis and Optical Properties

  • Synthesis and Fluorescence Properties : The synthesis of 2,7-substituted fluorenones and fluorenes, including derivatives of 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene, has been explored, with these compounds exhibiting significant blue light-emitting fluorescence and quantum yields, particularly useful in optical applications (Rodríguez et al., 2006).

Applications in Organic Light Emitting Diodes (OLEDs)

  • Novel Oligomers for OLEDs : Research on 9,9-dialkyl-functionalized fluorenes as monomers for novel fluorene-based oligomers has demonstrated their potential in improving the thermal stability of hole-transport materials in OLEDs, with specific mention of 2,7-Dibromo derivatives (Kimura et al., 2007).

Material Synthesis and Characterization

  • Synthesis of Derivatives : The synthesis and characterization of various derivatives of fluorene, including 2,7-Dibromo-9H-fluorene, have been reported, contributing to the understanding of its molecular structure and potential applications (Jin Yu-zi, 2009).
  • Mesogenic Fluorene Derivative : A study on 2,7-bis(4-pentylphenyl)-9,9-diethyl-9H-fluorene, a mesogenic compound containing the fluorene moiety, revealed its potential in liquid crystalline behavior and solid-state polymorphism, which could be relevant for display technologies (Gupta et al., 2018).

Hole-Transport Materials

  • Hole-Transport Materials for OLEDs : Research on bis(diarylamino)-9,9-dimethylfluorenes synthesized using palladium-catalyzed reactions of diarylamines with 2,7-dibromo-9,9-dimethylfluorene highlighted their higher glass-transition temperatures and suitability as hole-transport materials in OLEDs (Hreha et al., 2003).

Surface-Directed Polymerization

  • Surface-Directed Polymerization : A study demonstrated the growth of Poly(9,9-dihexyl fluorene) layers from modified surfaces using Ni(0)-mediated coupling polymerization, utilizing a dibromofluorene unit, indicating applications in surface coatings and material science (Jhaveri et al., 2009).

Photophysical Properties and Applications

  • Photophysical Properties and Applications : Various studies have highlighted the significance of fluorene derivatives, including 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene, in opto-electronic materials. These include their use in light-emitting polymers, OLEDs, and their photophysical properties in various environments (Belfield et al., 2009; Park et al., 2008).

Safety And Hazards

The safety and hazards associated with 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene are not specified in the search results .

properties

IUPAC Name

2,7-dibromo-9,9-bis(4-methylphenyl)fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20Br2/c1-17-3-7-19(8-4-17)27(20-9-5-18(2)6-10-20)25-15-21(28)11-13-23(25)24-14-12-22(29)16-26(24)27/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFNUQVVMXXYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694738
Record name 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene

CAS RN

357645-37-5
Record name 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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